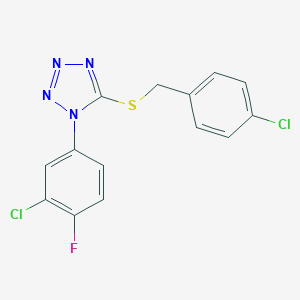![molecular formula C26H21N3O3S2 B302775 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through condensation and cyclization reactions. Common reagents used in these reactions include thiourea, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
The compound 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
The compound’s therapeutic potential is explored in medicinal chemistry. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, the compound’s properties are leveraged for various applications, including the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in manufacturing and other industrial processes.
作用機序
The mechanism of action of 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
What sets 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart from these similar compounds is its unique combination of substituents and the specific arrangement of functional groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C26H21N3O3S2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H21N3O3S2/c1-16-22(24(30)28-18-9-4-3-5-10-18)23(17-8-6-11-19(14-17)32-2)29-25(31)21(34-26(29)27-16)15-20-12-7-13-33-20/h3-15,23H,1-2H3,(H,28,30)/b21-15- |
InChIキー |
OWWCBOAQDWJCDK-QNGOZBTKSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CS3)/SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-1H-tetraazole](/img/structure/B302693.png)

![3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B302695.png)
![4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302696.png)
![4-({3-Methyl-5-[(5-methyl-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302698.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B302701.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)


![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302713.png)
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B302714.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
